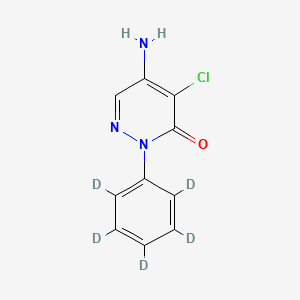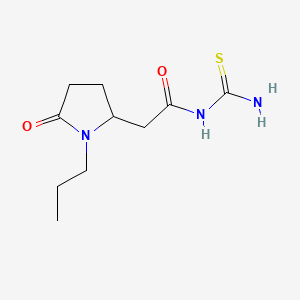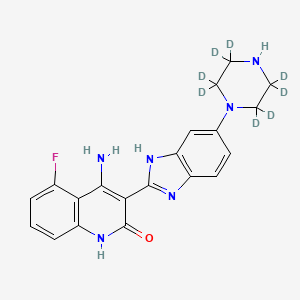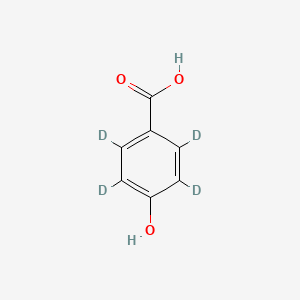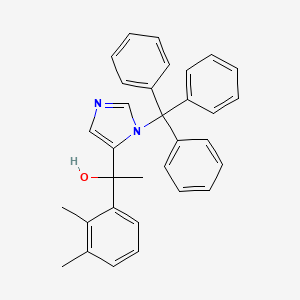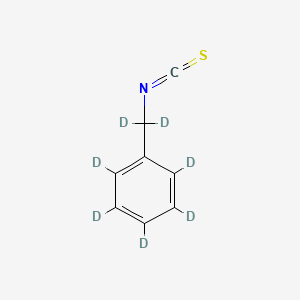
Benzyl Isothiocyanate-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl Isothiocyanate-d7 (BITC-d7) is a deuterium-labeled version of Benzyl Isothiocyanate (BITC). BITC is a natural isothiocyanate found in plants of the mustard family . It has been found to have antimicrobial activity and can inhibit cell mobility, migration, and invasion, as well as the activity of matrix metalloproteinase-2 (MMP-2) in murine melanoma cells .
Synthesis Analysis
A new efficient method for the synthesis of isothiocyanates, including BITC-d7, has been developed. This involves the replacement reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as a solvent . Another method involves a multicomponent reaction using isocyanides, elemental sulfur, and amines .Molecular Structure Analysis
The molecular structure of BITC-d7 has been investigated using various techniques such as circular dichroism spectroscopy, anilino-1-naphthalenesulfonic acid fluorescence, and dynamic light scattering . The molecular weight of BITC-d7 is 156.26 and its molecular formula is C8D7NS .Chemical Reactions Analysis
BITC-d7 can affect the integrity of the cell membrane, inducing a decrease in the intracellular ATP level and an increase in the extracellular ATP level . It also influences the acetylation and methylation status of specific lysine residues on histones H3 and H4 .Physical And Chemical Properties Analysis
BITC-d7 is a colorless to pale yellow liquid . It has a molecular weight of 156.26 and its molecular formula is C8D7NS .Wissenschaftliche Forschungsanwendungen
Nanoparticle Delivery System
Benzyl Isothiocyanate's (BITC) health benefits are well-documented, but its therapeutic application is limited due to low solubility, poor stability, and inadequate bioavailability. Research has focused on addressing these limitations by encapsulating BITC in chitosan nanoparticles, enhancing its solubility, stability, and providing controlled delivery. These nanoparticles show promise in increasing the therapeutic potential of BITC, especially in biological applications (Uppal et al., 2018) Uppal et al., 2018.
Antimicrobial Properties
BITC has been identified as effective against methicillin-resistant Staphylococcus aureus (MRSA), particularly in isolates from diabetic foot-ulcer patients. This study underscores the potential of BITC and similar compounds in addressing significant bacterial threats, highlighting the strong relationship between the chemical structure of isothiocyanates and their antibacterial effectiveness (Dias et al., 2014) Dias et al., 2014.
Microbial Production of BITC
Efforts to produce BITC in Escherichia coli involved gene mining, pathway engineering, and protein modification. This research is pivotal in the field of biotechnology, aiming at large-scale production of BITC and other isothiocyanates, with potential nutraceutical and pharmaceutical applications (Liu et al., 2016) Liu et al., 2016.
Bioconjugation for Medicinal Chemistry
Research into protein labeling, a critical process in medicinal chemistry and chemical biology, has highlighted the use of benzyl-isothiocyanate-activated fluorescent dyes. This study reflects the importance of specific labeling of biomolecules in target discovery, validation, and diagnostics (Petri et al., 2020) Petri et al., 2020.
Chemoprevention and Cancer Therapy
BITC has been extensively studied for its chemopreventive properties against various cancers. It modulates several signaling pathways involved in apoptosis, cell proliferation, cell cycle arrest, metastasis, and angiogenesis, holding promise for cancer prevention and therapy. The review by Dinh et al. (2021) emphasizes the need for more studies to validate BITC's effectiveness in humans, potentially revolutionizing cancer treatment approaches (Dinh et al., 2021) Dinh et al., 2021.
Wirkmechanismus
Target of Action
Benzyl Isothiocyanate-d7 (BITC-d7) is a deuterated form of Benzyl Isothiocyanate (BITC), a secondary metabolite found in cruciferous species . BITC has been shown to exhibit potent antimicrobial activity, particularly against Pseudomonas aeruginosa and Campylobacter jejuni . It also inhibits the migration and invasion of mouse melanoma cells .
Mode of Action
BITC-d7, like its non-deuterated counterpart, is believed to interact with its targets in a way that disrupts major metabolic processes, leading to cell death . For instance, it has been shown to inhibit spore germination in Botrytis cinerea , a plant pathogen . This inhibition is attributed to the disruption of the plasma membrane integrity and induction of reactive oxygen species (ROS) accumulation in the spores .
Biochemical Pathways
BITC-d7 is thought to modulate several biochemical pathways. It has been shown to inhibit cytochrome P450 enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . In particular, it has been found to upregulate the expression of nuclear factor erythroid 2-related factor 2 (Nrf2), hemoxygenase-1 (HO-1), and NAD(P)H:quinone oxidoreductase (NQO1), which are key players in the body’s defense against oxidative stress .
Pharmacokinetics
It is known that bitc, the non-deuterated form, can be metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh), followed by enzymatic degradation and n-acetylation .
Result of Action
The action of BITC-d7 results in a variety of molecular and cellular effects. For instance, it has been shown to exhibit comparable or better antimicrobial activity than gentamycin sulfate, a commonly used antibiotic, against Pseudomonas aeruginosa infection .
Action Environment
The action of BITC-d7 can be influenced by environmental factors. For instance, its antimicrobial activity against Pseudomonas aeruginosa was observed under in vitro conditions . More research is needed to understand how different environmental factors influence the action, efficacy, and stability of BITC-d7.
Safety and Hazards
BITC-d7 may pose risks such as serious damage to eyes, danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, and possible risk of harm to unborn child . It is recommended to handle it with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-[dideuterio(isothiocyanato)methyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c10-7-9-6-8-4-2-1-3-5-8/h1-5H,6H2/i1D,2D,3D,4D,5D,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKCFLQDBWCQCV-XZJKGWKKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N=C=S)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl Isothiocyanate-d7 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



